An In-depth Technical Guide to the Chemical Properties of 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂
An In-depth Technical Guide to the Chemical Properties of 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and applications of the isotopically labeled nucleoside analogue, 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂. While specific experimental data for this particular labeled compound is not extensively available in public literature, this document synthesizes information from vendor specifications, data from closely related analogues, and established chemical principles to serve as an authoritative resource.
Introduction: The Significance of Isotopically Labeled Nucleosides
Isotopically labeled compounds are indispensable tools in modern biomedical research and drug development. 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ is a stable isotope-labeled derivative of 2'-deoxyuridine, a fundamental component of deoxyribonucleic acid (DNA). The incorporation of ¹³C and ¹⁵N isotopes into the uridine base provides a distinct mass signature, making it an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and a probe for nuclear magnetic resonance (NMR) spectroscopy studies. The p-toluoyl protecting groups at the 3' and 5' positions of the deoxyribose sugar enhance its solubility in organic solvents and make it a key intermediate in the synthesis of modified oligonucleotides.
This guide will delve into the core chemical characteristics of this compound, offering insights into its structure, properties, and the rationale behind its application in sophisticated analytical and synthetic workflows.
Core Chemical and Physical Properties
The fundamental properties of 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ are summarized below. These are based on information from various chemical suppliers.[1][2][3][4]
| Property | Value |
| Chemical Name | [(2R,5R)-5-(2,4-dioxo(2-¹³C,1,3-¹⁵N₂)pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
| Synonyms | 2'-Deoxyuridine 3',5'-Bis(4-methylbenzoate)-¹³C,¹⁵N₂; 2'-Deoxyuridine 3',5'-Di-p-toluate-¹³C,¹⁵N₂ |
| Molecular Formula | C₂₄¹³CH₂₄¹⁵N₂O₇ |
| Molecular Weight | 467.45 g/mol |
| Appearance | Off-White Powder |
| Storage Conditions | 2-8°C Refrigerator or Room Temperature[4] |
Solubility: While specific solubility data for the labeled compound is not published, the unlabeled analogue, 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Chloride, is soluble in chloroform.[5] It is anticipated that 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ will exhibit good solubility in a range of organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate, owing to the hydrophobic p-toluoyl groups.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this specific isotopically labeled compound are not publicly available. However, based on its structure and data from related compounds, the following spectroscopic characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C and ¹⁵N labels will introduce specific couplings that are observable in NMR spectra, providing unambiguous confirmation of the labeled positions.
-
¹H NMR: The proton spectrum will show characteristic signals for the deoxyribose sugar protons, the uracil base protons, and the p-toluoyl groups. Key signals would include the anomeric proton (H1') of the deoxyribose, the H6 proton of the uracil base, and the aromatic and methyl protons of the toluoyl groups. The coupling patterns of the protons on the uracil ring will be affected by the adjacent ¹⁵N atoms.
-
¹³C NMR: The ¹³C spectrum will be significantly influenced by the isotopic label at the C2 position of the uracil ring. This carbon will appear as a singlet with a chemical shift characteristic of a carbonyl group in a pyrimidine ring. The other carbon signals will correspond to the deoxyribose, the remaining uracil carbons, and the p-toluoyl groups.
-
¹⁵N NMR: Direct detection or indirect detection through heteronuclear correlation experiments (e.g., HMBC) would reveal two signals corresponding to the two nitrogen atoms in the uracil ring, confirming the isotopic labeling.
Mass Spectrometry (MS)
Mass spectrometry is a primary application for this compound, where it serves as an internal standard.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 468.5. Adducts with sodium [M+Na]⁺ at m/z 490.5 or potassium [M+K]⁺ at m/z 506.6 may also be observed. The isotopic labeling provides a clear mass shift from the unlabeled analogue.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion would be expected to yield characteristic product ions. Key fragmentation pathways would involve the cleavage of the glycosidic bond, leading to ions corresponding to the labeled uracil base and the di-toluoyl-deoxyribose moiety. The mass of the uracil fragment will reflect the ¹³C and ¹⁵N labels, making it a distinct marker for quantification.
Synthesis and Purification
A definitive, published protocol for the synthesis of 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ is not available. However, a plausible synthetic route can be devised based on established methods for the synthesis of isotopically labeled pyrimidine nucleosides and the use of protected sugar intermediates.[6][7]
Representative Synthesis Protocol
The synthesis would likely involve the coupling of an isotopically labeled uracil base with a protected deoxyribose sugar, such as 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride.
Caption: Representative synthesis workflow for 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂.
Step-by-Step Methodology:
-
Silylation of Labeled Uracil: The isotopically labeled uracil (Uracil-¹³C,¹⁵N₂) is first silylated to increase its solubility and reactivity. This is typically achieved by refluxing with a silylating agent like hexamethyldisilazane (HMDS) and a catalyst such as trimethylsilyl chloride (TMSCl) or ammonium sulfate.
-
Glycosylation Reaction: The silylated uracil is then coupled with 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride in an appropriate aprotic solvent like acetonitrile. This reaction, a variation of the Hilbert-Johnson reaction, forms the N-glycosidic bond.
-
Work-up: Upon completion of the reaction, the mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed to remove unreacted starting materials and byproducts.
-
Purification: The crude product is purified to isolate the desired β-anomer from any unreacted starting materials and the α-anomer byproduct.
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for purifying protected nucleosides due to the hydrophobicity imparted by the p-toluoyl groups.
Caption: General workflow for the HPLC purification of the target compound.
Representative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from approximately 50% B to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
The exact gradient conditions would need to be optimized to achieve baseline separation of the product from impurities.
Applications in Research and Development
The primary utility of 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ lies in its application as an internal standard and a synthetic precursor.
Internal Standard for Quantitative Mass Spectrometry
In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is the gold standard. This compound can be added to biological samples (e.g., plasma, urine, tissue homogenates) at a known concentration before sample processing. As it is chemically identical to the analyte of interest (the unlabeled analogue), it co-elutes during chromatography and experiences similar matrix effects and ionization suppression in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved.
Precursor in Oligonucleotide Synthesis
The p-toluoyl groups serve as protecting groups for the hydroxyl functions of the deoxyribose. This protected nucleoside can be further modified, for example, by phosphitylation at the 3'-hydroxyl group (after selective deprotection if necessary, though typically the protection scheme is designed for direct use) to create a phosphoramidite building block. This labeled phosphoramidite can then be incorporated into synthetic oligonucleotides at specific positions. These labeled oligonucleotides are crucial tools for:
-
NMR Structural Studies: The ¹³C and ¹⁵N labels facilitate advanced NMR experiments to determine the three-dimensional structure and dynamics of DNA and DNA-protein complexes.
-
Metabolic Flux Analysis: By introducing the labeled nucleoside into cellular systems, researchers can trace its metabolic fate, providing insights into nucleotide salvage pathways and DNA synthesis rates.[8]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ is a specialized chemical tool with significant potential in quantitative bioanalysis and nucleic acid research. Its stable isotopic labels provide the necessary properties for use as a high-fidelity internal standard, while its protected structure makes it a versatile intermediate for the synthesis of labeled oligonucleotides. This guide provides a foundational understanding of its chemical properties and applications, empowering researchers to effectively integrate this valuable compound into their experimental designs.
References
-
Pharmaffiliates. (n.d.). 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2. Retrieved from [Link]
- Wu, Q., et al. (2003). Conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine, 2'-deoxypseudouridine, and other C-(2'-deoxyribonucleosides). Organic & Biomolecular Chemistry, 1(17), 3160-3172.
- Sivets, G. G., Amblard, F., & Schinazi, R. F. (2019). Synthesis of 2-fluoro-substituted and 2,6-modified purine 2′,3′-dideoxy-2′,3′-difluoro-D-arabinofuranosyl nucleosides from D-xylose. Tetrahedron, 75(15), 2037-2046.
- Kamer, P. C. J., et al. (2004). Efficient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl Chloride. Synlett, 2004(02), 335-337.
- Jones, A. S., et al. (1978). An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis. Nucleic Acids Research, 5(12), 4827–4837.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.fi [fishersci.fi]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
